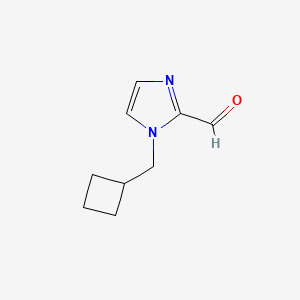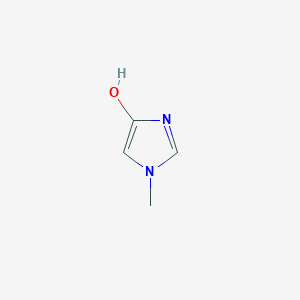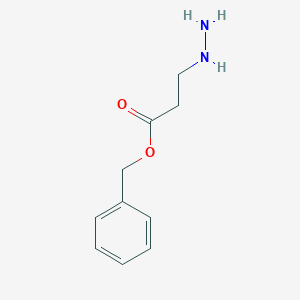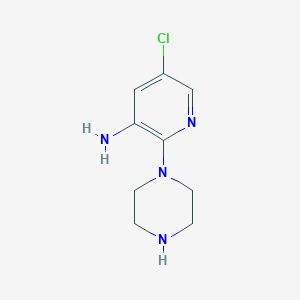
1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is an organic compound featuring a cyclobutylmethyl group attached to an imidazole ring, with an aldehyde functional group at the 2-position of the imidazole
準備方法
Synthetic Routes and Reaction Conditions
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of imidazole with cyclobutylmethyl halides, followed by formylation at the 2-position. The general steps are as follows:
Alkylation: Imidazole is reacted with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 1-(cyclobutylmethyl)-1H-imidazole.
Formylation: The resulting product is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in acetic acid.
Major Products
Oxidation: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biology: Used in the study of enzyme mechanisms and as a probe for biological pathways involving imidazole derivatives.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties due to its unique structural features.
作用機序
The mechanism by which 1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The imidazole ring can interact with metal ions or other functional groups in the enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues.
類似化合物との比較
Similar Compounds
- 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde
- 1-(Cyclopentylmethyl)-1H-imidazole-2-carbaldehyde
- 1-(Cyclohexylmethyl)-1H-imidazole-2-carbaldehyde
Uniqueness
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
497855-82-0 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
1-(cyclobutylmethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c12-7-9-10-4-5-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2 |
InChIキー |
FGCVPLSRZPOUQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C=CN=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)




![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)

![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)

![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)

![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
